molecular formula C24H46O4 B13127193 22-Ethoxy-22-oxodocosanoicacid

22-Ethoxy-22-oxodocosanoicacid

Cat. No.: B13127193
M. Wt: 398.6 g/mol
InChI Key: OETCAWKLRRDIIP-UHFFFAOYSA-N
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Description

22-Ethoxy-22-oxodocosanoicacid is a long-chain fatty acid derivative with the molecular formula C24H46O4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 22-Ethoxy-22-oxodocosanoicacid typically involves the esterification of a long-chain fatty acid with ethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or another non-polar solvent to facilitate the removal of water by azeotropic distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include:

    Raw Materials: Long-chain fatty acids (e.g., docosanoic acid) and ethanol.

    Catalysts: Industrial-grade sulfuric acid.

    Purification: Distillation and recrystallization to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium ethoxide (NaOEt) or other strong nucleophiles in an aprotic solvent.

Major Products:

    Oxidation: Formation of 22-oxodocosanoic acid.

    Reduction: Formation of 22-hydroxy-22-oxodocosanoic acid.

    Substitution: Various substituted docosanoic acid derivatives.

Scientific Research Applications

22-Ethoxy-22-oxodocosanoicacid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in lipid metabolism and as a model compound for long-chain fatty acids.

    Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism by which 22-Ethoxy-22-oxodocosanoicacid exerts its effects involves interactions with lipid membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    22-Methoxy-22-oxodocosanoicacid: Similar structure but with a methoxy group instead of an ethoxy group.

    Docosanoic acid: The parent fatty acid without the ester linkage.

    Ethyl docosanoate: An ester of docosanoic acid with ethanol but lacking the ketone group.

Uniqueness: 22-Ethoxy-22-oxodocosanoicacid is unique due to its combination of a long aliphatic chain, an ester linkage, and an ethoxy group. This structure imparts distinct physical and chemical properties, such as solubility in organic solvents and reactivity towards nucleophiles and oxidizing agents.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

22-ethoxy-22-oxodocosanoic acid

InChI

InChI=1S/C24H46O4/c1-2-28-24(27)22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23(25)26/h2-22H2,1H3,(H,25,26)

InChI Key

OETCAWKLRRDIIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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